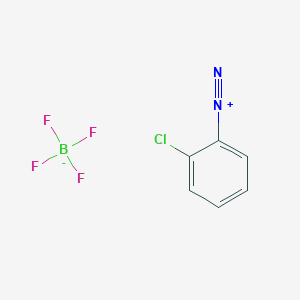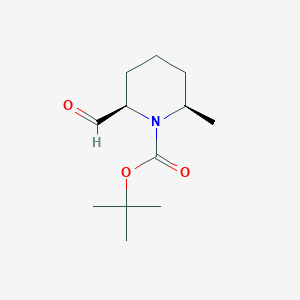
DC-6-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DC-6-14 is a cationic lipid known for its gene transfection activity. It is commonly utilized in the synthesis of liposomes, which are spherical vesicles composed of lipid bilayers. The molecular formula of this compound is C37H73ClN2O5, and it has a molecular weight of 661.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
DC-6-14 can be synthesized through the reaction of O,O’-ditetradecanoyl-N-(α-trimethylammonioacetyl)diethanolamine chloride with appropriate reagents under controlled conditions. The synthesis involves the esterification of diethanolamine with tetradecanoic acid, followed by quaternization with trimethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency. The compound is produced in cleanroom environments to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
DC-6-14 primarily undergoes reactions typical of cationic lipids, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized lipid species.
Reduction: Reduction reactions can modify the lipid structure, affecting its transfection efficiency.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized lipids, reduced lipids, and substituted lipid derivatives. These products can have varying biological activities and applications .
Scientific Research Applications
DC-6-14 has a wide range of applications in scientific research, including:
Gene Transfection: It is widely used in gene transfection studies due to its ability to form stable complexes with nucleic acids and facilitate their delivery into cells
Drug Delivery: This compound is employed in the formulation of liposomal drug delivery systems, enhancing the delivery and efficacy of therapeutic agents.
Vaccine Delivery: It is used in the development of liposomal vaccines, improving the stability and immunogenicity of vaccine antigens.
Biochemical Research: This compound is utilized in various biochemical assays and studies involving lipid-protein interactions.
Mechanism of Action
DC-6-14 exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged nucleic acids and cell membranes. The compound forms lipoplexes with nucleic acids, facilitating their uptake by cells through endocytosis. Once inside the cell, the lipoplexes release the nucleic acids, enabling gene expression or silencing .
Comparison with Similar Compounds
Similar Compounds
DC-Cholesterol: Another cationic lipid used for gene transfection, but with a different structure and transfection efficiency.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A commonly used cationic lipid for liposome formulation and gene delivery.
DODAC (dioctadecyldimethylammonium chloride): A cationic lipid with applications in drug and gene delivery
Uniqueness
DC-6-14 is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipoplexes and facilitate efficient gene transfection. Its high purity and consistency make it a preferred choice in various research applications .
Properties
IUPAC Name |
[2-[bis(2-tetradecanoyloxyethyl)amino]-2-oxoethyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73N2O5.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-36(41)43-32-30-38(35(40)34-39(3,4)5)31-33-44-37(42)29-27-25-23-21-19-17-15-13-11-9-7-2;/h6-34H2,1-5H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCCDRNDKZSNBW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCN(CCOC(=O)CCCCCCCCCCCCC)C(=O)C[N+](C)(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
661.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)





![5-Bromo-6-methoxybenzo[d][1,3]dioxole](/img/structure/B6599445.png)



![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)

